3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at the 3-position, a methoxy group at the 5-position, and a 4-methylbenzyloxy group at the 4-position. Its molecular formula is C₁₆H₁₄BrO₃, with a molar mass of 341.19 g/mol . This compound is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive aldehyde group and halogenated aromatic system.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHMSQODPWJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction is carried out under solvent-free conditions to achieve the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is utilized as an intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols. This versatility makes it valuable for creating diverse chemical entities.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for developing pharmaceuticals targeting specific enzymes or receptors. The presence of the bromine atom and methoxy group enhances its interaction with biological targets, making it a candidate for drug development.
Biological Studies
The compound is used in biological research to study biochemical pathways and enzyme interactions. Its structure allows it to act as a probe in various assays, enabling researchers to investigate the roles of specific enzymes in metabolic processes.
Industrial Chemistry
In industrial applications, 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is employed in the production of specialty chemicals and materials. Its unique properties facilitate the development of novel compounds for various industrial uses.
Antifungal Activity
Research has indicated that similar benzaldehydes can disrupt cellular antioxidation systems in pathogenic fungi, leading to increased susceptibility to oxidative damage. This suggests that 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde may also possess antifungal properties by targeting similar pathways.
Inhibition Studies
In vitro studies involving other benzaldehyde derivatives have demonstrated their ability to inhibit key enzymes involved in cancer cell metabolism. These findings imply that this compound could be explored for similar inhibitory effects, potentially leading to therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
- Molecular Formula : C₁₆H₁₅ClO₃
- Molar Mass : 290.74 g/mol
- Key Difference : Chlorine replaces bromine at the 3-position.
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde
- Molecular Formula : C₁₅H₁₁BrClO₂ (exact formula inferred from CAS 872136-25-9)
- Key Difference : Contains both bromine (3-position) and chlorine (5-position), with a phenylmethoxy group instead of 4-methylbenzyloxy.
- Impact : The dual halogenation enhances electrophilicity, while the unsubstituted phenyl group may decrease solubility in polar solvents .
Benzyloxy Group Variations
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
- Molecular Formula : C₁₅H₁₂BrClO₃
- Molar Mass : 355.61 g/mol
- Key Difference : 4-Chlorobenzyloxy replaces 4-methylbenzyloxy.
4-[(4-Bromobenzyl)oxy]benzaldehyde
Functional Group Additions/Modifications
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde
Positional Isomers
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
- Molecular Formula : C₁₄H₁₀Br₂O₂ (CAS 84102-43-2)
- Key Difference : Bromine at the 5-position and benzyloxy at the 2-position.
Research Findings and Implications
- Reactivity Trends : Bromine substituents enhance electrophilicity compared to chlorine, favoring reactions like Suzuki-Miyaura coupling .
- Solubility: Methyl and allyl groups improve solubility in non-polar solvents, whereas chlorine or nitro groups increase polarity .
- Synthetic Utility : Compounds with allyl or multiple halogen substituents (e.g., 3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde) are valuable intermediates in drug discovery .
Biological Activity
3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a synthetic compound with notable biological activity, particularly within the realms of medicinal chemistry and pharmacology. This compound belongs to the class of substituted benzaldehydes and exhibits various biological properties that make it a subject of research interest.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrO₃
- Molecular Weight : 273.13 g/mol
- CAS Number : 2363-14-6
The compound features a bromine atom and a methoxy group, which can influence its reactivity and biological interactions. The presence of the [(4-methylbenzyl)oxy] substituent may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives, which share structural similarities, have demonstrated efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular functions.
Anticancer Properties
Several studies have highlighted the potential anticancer properties of substituted benzaldehydes. For example, compounds with similar functional groups have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators . The specific pathways affected by 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde warrant further investigation.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Substituted benzaldehydes have been studied for their ability to inhibit enzymes like xanthine oxidase, which is involved in purine metabolism. The inhibition of such enzymes can lead to therapeutic effects in conditions like gout and hyperuricemia .
The exact mechanism of action for 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not fully elucidated but is hypothesized to involve:
- Interaction with Enzymes : The compound may form covalent bonds with nucleophilic sites on enzymes, altering their activity.
- Cellular Signaling Pathways : It could modulate key signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels, potentially leading to oxidative stress in target cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde | Contains fluorine instead of bromine | Moderate antimicrobial activity |
| 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde | Contains chlorine | Lower antitumor efficacy |
| 5-Bromo-2-(phenoxy)benzaldehyde | Lacks halogen substitution | Limited enzyme inhibition |
The presence of bromine in 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde enhances its reactivity compared to its analogs, making it a promising candidate for further drug development.
Study on Antimicrobial Activity
A study focusing on thiazolidinone derivatives reported that compounds similar to 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized various concentration ranges to determine the minimum inhibitory concentration (MIC), finding that some derivatives had MIC values below 10 µg/mL.
Anticancer Research
In another investigation, substituted benzaldehydes were tested for their ability to induce apoptosis in human cancer cell lines. Results indicated that certain derivatives led to increased caspase activity and reduced cell viability, suggesting potential application in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A hydroxyl group on the benzaldehyde ring is replaced with a 4-methylbenzyl ether group using 4-methylbenzyl bromide. Key steps include:
- Using anhydrous potassium carbonate as a base in polar aprotic solvents (e.g., acetonitrile or DMF) to deprotonate the phenolic oxygen .
- Adding catalytic tetrabutylammonium iodide (TBAI) to enhance reactivity .
- Maintaining temperatures between 60–80°C for 6–12 hours under inert atmosphere to minimize oxidation of the aldehyde group .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C5, bromo at C3) and aldehyde proton resonance (~9.8–10.0 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between benzyloxy and methoxy groups), as demonstrated for analogous vanillin derivatives .
- HPLC : Quantifies purity (>97%) and detects trace by-products (e.g., unreacted starting material) .
Q. What are the primary reactivity trends of the aldehyde and bromine substituents in this compound?
- Aldehyde : Participates in condensation reactions (e.g., Schiff base formation with amines) or nucleophilic additions (e.g., Grignard reagents).
- Bromine : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids or substitution with nucleophiles (e.g., amines, thiols) under Pd catalysis .
- Methoxy and Benzyloxy Groups : Electron-donating effects stabilize the aromatic ring but may sterically hinder certain reactions .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the aromatic ring be addressed?
- Directed Ortho-Metalation : Use the aldehyde or methoxy group as a directing group for selective bromination or lithiation .
- Protection/Deprotection Strategies : Temporarily protect the aldehyde (e.g., as an acetal) to prevent unwanted side reactions during substitutions at C3 or C5 .
- Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. radical pathways) .
Q. What biological mechanisms underlie its potential antimicrobial activity, and how can structure-activity relationships (SAR) be explored?
- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains via agar diffusion, with tetracycline as a positive control .
- SAR Studies : Modify substituents (e.g., replace bromine with Cl/F, vary benzyloxy groups) and correlate changes with bioactivity. Enhanced lipophilicity from the 4-methylbenzyl group may improve membrane penetration .
- Enzyme Inhibition : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .
Q. How do solvent polarity and temperature affect the stability of the aldehyde group during long-term storage?
- Stability Tests : Store under argon at –20°C in amber vials to prevent oxidation. Monitor degradation via HPLC; acetonitrile/water mixtures reduce aldehyde dimerization compared to DMSO .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated decomposition .
Contradictions and Challenges
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Polarity Balance : The aldehyde and methoxy groups increase hydrophilicity, but the 4-methylbenzyl ether enhances lipophilicity. Solubility varies significantly with solvent pH and ionic strength .
- Empirical Validation : Use Hansen solubility parameters (HSPs) to predict optimal solvents (e.g., DMF > ethanol > hexane) .
Q. How can discrepancies in reported melting points be resolved?
- Purification Methods : Recrystallization from ethanol/water yields higher-purity crystals (m.p. 108–110°C) compared to crude samples .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
